Pent-3-en-2-yl 2-methylprop-2-enoate
Description
Pent-3-en-2-yl 2-methylprop-2-enoate is an unsaturated ester characterized by a pent-3-en-2-yl group esterified with 2-methylprop-2-enoate (methacrylate). This compound is of interest in atmospheric and combustion chemistry due to its role as an intermediate in hydrocarbon oxidation processes. Pent-3-en-2-yl radicals, generated via allylic hydrogen abstraction from pent-2-ene, react with oxygen to form oxygenated derivatives, including this ester . Its reactivity is critical in understanding the degradation pathways of alkenes in surrogate fuels and gasoline components .
Properties
CAS No. |
194089-52-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
pent-3-en-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-8(4)11-9(10)7(2)3/h5-6,8H,2H2,1,3-4H3 |
InChI Key |
SFSOZIRLFWBKOO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)OC(=O)C(=C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, MMA)
- Structure : Simplest methacrylate ester, lacking the unsaturated pentenyl group.
- Applications : Widely used in polymer production (e.g., PMMA plastics) and adhesives .
- Safety : Occupational exposure limits (OELs) vary by region:
4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-Methylprop-2-enoate
- Structure : Fluorinated derivative with a perfluorinated sulfonamide chain attached to the methacrylate group .
- Applications : Used in specialty materials requiring chemical resistance and hydrophobicity (e.g., coatings for electronics) .
- Unique Properties: Fluorination enhances thermal stability and reduces surface energy compared to non-fluorinated analogues.
Methyl 3-Phenylprop-2-enoate (Methyl Cinnamate)
- Structure: Aromatic ester with a phenyl substituent on the propenoate group .
- Applications : Flavoring agent (FEMA 2698), fragrance component, and intermediate in organic synthesis .
- Physical Properties : Higher molecular weight (162.19 g/mol) and lower volatility compared to aliphatic methacrylates.
Physicochemical and Functional Differences
Table 1: Comparative Properties of Pent-3-en-2-yl 2-Methylprop-2-enoate and Analogues
Reactivity and Environmental Impact
- This compound: Reacts with O₂ via barrierless recombination pathways, forming oxygenated products critical in combustion modeling . Microcanonical rate coefficients calculated using RRKM theory and inverse Laplace transform (ILT) methods .
- Methyl Methacrylate : Undergoes rapid polymerization under radical initiation, posing explosion risks in industrial settings .
- Fluorinated Methacrylate : Environmental persistence due to C-F bonds; subject to regulatory scrutiny under PFAS regulations .
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